Lumula

Glaucoma Prostanoid Receptors Ocular Pharmacology

Lumula (Maxeyprost) is a critical negative control for glaucoma research, engineered to retain the docosanoid/prostamide scaffolds of unoprostone and bimatoprost while ablating FP receptor activity. Standard FP agonists cannot substitute for this probe; Lumula's deliberately attenuated N-ethyl amide prodrug and lower side-chain modifications uniquely isolate non-FP pathways, enabling rigorous mechanistic validation. Essential for ocular pharmacology labs requiring a structurally faithful, functionally silent comparator.

Molecular Formula C24H43NO4
Molecular Weight 409.6 g/mol
Cat. No. B10768075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumula
Molecular FormulaC24H43NO4
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)NCC)O)O
InChIInChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)
InChIKeyHKPRCFLRPPLNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lumula: Essential Negative Control Hybrid Eicosanoid for Validating Alternate Mechanisms of Unoprostone and Bimatoprost in Glaucoma Research


Lumula (also designated as Maxeyprost or Unoprostone N-ethyl amide; CAS 511229-72-4) is a rationally designed hybrid eicosanoid analog that intentionally incorporates the structural features associated with the claimed alternate mechanisms of two clinically approved but mechanistically debated intraocular pressure (IOP)-lowering agents: the 'docosanoid' features of unoprostone and the 'prostamide' features of bimatoprost [1]. Unlike its parent compounds, which are formulated at high ophthalmic concentrations (unoprostone 1,500 μg/mL; bimatoprost 300 μg/mL) and exhibit weak prostanoid FP receptor agonism, Lumula was designed based on classical prostaglandin structure-activity relationships (SAR) to be predicted as a minimal or 'very low' activity compound at these canonical receptors . This deliberate functional attenuation makes it a unique molecular probe rather than a therapeutic candidate. The compound integrates an N-ethyl amide prodrug moiety (from bimatoprost) that is inherently slow to hydrolyze to its active free acid, alongside lower side-chain modifications (from unoprostone) that are known to interfere with prostanoid FP receptor binding [2]. Consequently, Lumula serves as a critical tool for dissecting non-FP receptor-mediated pharmacology and is explicitly intended for use as a negative control to test the validity of alternate mechanism theories proposed for unoprostone and bimatoprost .

Lumula: Why Standard Prostaglandin Analogs and FP Agonists Cannot Substitute for Mechanistic Deconvolution


In the study of ocular hypotensive mechanisms for compounds like unoprostone and bimatoprost, generic prostaglandin F2α (PGF2α) analogs or standard prostanoid FP receptor agonists cannot substitute for Lumula. The critical experimental objective in this niche is not to elicit an IOP response, but rather to *dissect* whether the observed pharmacological effects stem from the canonical FP receptor pathway or from proposed alternate 'docosanoid' or 'prostamide' pathways [1]. Substituting Lumula with a potent FP agonist (e.g., latanoprost acid or fluprostenol) would activate the FP receptor, thereby failing to isolate and control for the non-FP component of interest. Conversely, using a structurally dissimilar or completely inert vehicle control would fail to account for the specific physicochemical or prodrug-related 'silent' interactions introduced by the unoprostone/bimatoprost scaffold. The unique value proposition of Lumula lies in its intentional engineering to retain the precise chemical backbone and prodrug characteristics of the investigational compounds while systematically ablating the specific molecular motifs required for FP receptor engagement. This enables researchers to confidently attribute any differential activity observed between the parent drug (e.g., unoprostone) and Lumula directly to the functional motifs that distinguish them, thereby validating the existence and contribution of alternate mechanisms [2].

Lumula Quantitative Differentiation: Comparative Evidence for Negative Control Selection in Prostanoid Research


FP Receptor Activation Deficit: Lumula vs. Potent Ocular Hypotensive Agonists

Lumula's primary differentiation is its predicted minimal activity at prostanoid FP receptors, the primary target of all clinically approved prostaglandin analog prodrugs for glaucoma. While compounds such as travoprost and latanoprost are administered as potent lipophilic prodrugs that readily hydrolyze to active FP agonists, Lumula incorporates an N-ethyl amide moiety that is documented to be slow to hydrolyze, combined with lower side-chain modifications that are known to interfere with FP receptor binding [1]. The clinical context underscores this functional divergence: clinically effective IOP-lowering agents are administered at concentrations ranging from 40 μg/mL (travoprost) to 50 μg/mL (latanoprost). In stark contrast, unoprostone requires a 1,500 μg/mL concentration for marginal efficacy, and bimatoprost requires 300 μg/mL, indicating their intrinsically weak FP agonism. Lumula was designed to be a 'very low activity' analog even within this already weak class, positioning it as a negative control rather than an active IOP-lowering agent .

Glaucoma Prostanoid Receptors Ocular Pharmacology IOP Lowering

Targeted Structural Ablation: Lumula vs. Unoprostone and Bimatoprost Parent Scaffolds

Unlike generic negative controls (e.g., DMSO vehicle or an unrelated inactive compound), Lumula was precisely engineered to serve as a 'matched pair' control for unoprostone and bimatoprost. It retains the exact docosanoid (C20-extension) features of unoprostone and the prostamide (C1 N-ethyl amide) features of bimatoprost while specifically lacking the functional groups necessary for robust FP receptor activation [1]. This contrasts with compounds like PGF2α ethyl amide (an active prostamide analog) or 17-phenyl trinor PGF2α (an active FP agonist), which retain potent receptor activity. The specific structural distinction is the combination of the slow-hydrolyzing N-ethyl amide (inherited from bimatoprost) with the FP-binding-interfering lower side chain (inherited from unoprostone), which together confer the 'very low activity' prediction [2]. No other commercially available analog offers this precise combination of retained structural features and deliberately ablated canonical receptor activity.

Medicinal Chemistry Structure-Activity Relationship Prodrug Design

Distinct Utility as a Confounding Factor Control in Alternate Mechanism Studies

Lumula's differentiation from other experimental controls is its explicit intended use as a negative control for testing the validity of the 'alternate mechanism' theories proposed for unoprostone and bimatoprost [1]. While unoprostone and bimatoprost are both approved for glaucoma, their mechanisms remain debated: unoprostone has been proposed to act as a 'docosanoid' via big potassium (BK) channels or other non-FP pathways; bimatoprost has been proposed to act as a 'prostamide' via distinct prostamide receptors [2]. Generic negative controls cannot resolve this debate. Lumula, by incorporating the structural features associated with these alternate mechanisms while being predicted to lack FP activity, serves as a confounding factor control. If an observed effect of unoprostone or bimatoprost is absent with Lumula, researchers can more confidently attribute the parent compound's activity to the structural motifs that distinguish them, thereby validating the existence and pharmacological relevance of the alternate pathways .

Negative Control Mechanism of Action Glaucoma Research Experimental Design

Lumula: Key Application Scenarios in Glaucoma and Prostanoid Pharmacology Research


Validating Docosanoid-Mediated IOP Lowering by Unoprostone in Ex Vivo Ocular Perfusion Models

When studying the IOP-lowering effects of unoprostone in isolated perfused anterior segment or retinal arteriole models, Lumula serves as the critical negative control to rule out FP receptor-mediated effects. Researchers can compare the vasoactive or IOP responses elicited by unoprostone against those elicited by an equal concentration of Lumula. Because Lumula retains the docosanoid scaffold but lacks FP agonism [1], any differential response observed can be attributed specifically to the functional groups unique to unoprostone that enable FP activation, thereby isolating the potential contribution of non-FP 'docosanoid' pathways. This design is essential for studies aiming to confirm the existence and physiological relevance of alternate docosanoid mechanisms proposed for unoprostone .

Dissecting Prostamide-Specific Effects of Bimatoprost in Cell-Based Receptor Activation Assays

In cell lines transfected with putative prostamide receptors or in native ocular tissues where bimatoprost's mechanism is being investigated, Lumula provides a structurally analogous but functionally silent comparator. By treating parallel cell cultures with bimatoprost (which contains the prostamide N-ethyl amide and may weakly activate FP receptors) versus Lumula (which contains the identical N-ethyl amide prostamide feature but is predicted to have very low FP activity) [2], researchers can subtract the confounding influence of residual FP activation from the total bimatoprost response. Any calcium mobilization, cAMP modulation, or downstream signaling event that occurs with bimatoprost but not with Lumula can be more confidently assigned to the specific 17-phenyl trinor modification or other FP-enabling structural features of bimatoprost, thereby strengthening the evidence for distinct prostamide receptor pharmacology.

Controlling for Prodrug Scaffold Interactions in In Vivo Ocular Pharmacokinetic Studies

The N-ethyl amide moiety of bimatoprost (and Lumula) is known to be slow to hydrolyze compared to isopropyl ester prodrugs like latanoprost . When studying the corneal penetration, metabolic activation, or ocular tissue distribution of bimatoprost or unoprostone in animal models, Lumula serves as a vital control for non-specific binding, tissue retention, and matrix effects associated with the hybrid eicosanoid scaffold. Administering Lumula in parallel with the active parent compound allows researchers to differentiate specific, receptor-mediated tissue accumulation from passive, lipophilicity-driven distribution. This is particularly important when interpreting mass spectrometry imaging or ocular pharmacokinetic data, ensuring that measured drug levels in target tissues reflect active pharmacological engagement rather than inert scaffold sequestration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumula

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.